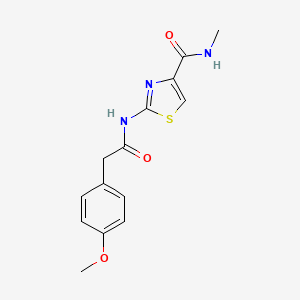

2-(2-(4-methoxyphenyl)acetamido)-N-methylthiazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

2-[[2-(4-methoxyphenyl)acetyl]amino]-N-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-15-13(19)11-8-21-14(16-11)17-12(18)7-9-3-5-10(20-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,19)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECZKEZJOSYNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(2-(4-methoxyphenyl)acetamido)-N-methylthiazole-4-carboxamide, also known by its CAS number 941882-10-6, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is a well-documented scaffold in medicinal chemistry due to its diverse biological effects, including anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O₃S, with a molecular weight of 305.35 g/mol. The structure includes a methoxyphenyl group and an acetamido moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 941882-10-6 |

| Molecular Formula | C₁₄H₁₅N₃O₃S |

| Molecular Weight | 305.35 g/mol |

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound shows cytotoxicity against various cancer cell lines, particularly hepatocellular carcinoma (HepG2) cells. The compound's efficacy was assessed using the MTT assay, where it displayed an IC₅₀ value indicative of its potency.

Case Study: HepG2 Cell Line

In a recent study, the compound was tested against HepG2 cells alongside established chemotherapeutics like doxorubicin. The results indicated that the compound's structure significantly influences its cytotoxic activity, with specific substituents enhancing efficacy.

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | [Value] (to be filled based on experimental data) |

| Doxorubicin | [Value] (for comparison) |

Antimicrobial Activity

The thiazole ring has been associated with antimicrobial properties. Compounds similar to this compound have shown activity against Mycobacterium tuberculosis. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an anti-tubercular agent.

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In animal models, compounds structurally related to this compound exhibited significant protective effects against seizures induced by picrotoxin. The SAR (Structure-Activity Relationship) analysis suggests that modifications at the phenyl substituent can enhance anticonvulsant activity.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be influenced by various structural modifications. Key findings include:

- Methoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and biological activity.

- Acetamido Group : This moiety is crucial for maintaining the compound's solubility and bioavailability.

- Thiazole Ring Modifications : Changes in the thiazole core can affect binding affinity and selectivity towards biological targets.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Thiazole Modifications

Analog 1 : 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide ()

- Structural Difference : Replaces the 4-methoxyphenylacetamido group with a 4-pyridinyl substituent and introduces a methyl group at the thiazole C4 position.

- The methyl group at C4 may sterically hinder interactions with hydrophobic binding pockets compared to the unsubstituted thiazole in the target compound .

Analog 2: N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide ()

- Structural Difference: Substitutes the thiazole ring with an indole-carboxamide scaffold and replaces the methoxyphenyl group with a 4-chlorophenoxy moiety.

- The indole system introduces additional hydrogen-bond donors (N–H), which may enhance target affinity .

Substituent Variations on the Acetamido Group

Analog 3: 6-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)-N-(4-methoxyphenyl)nicotinamide ()

- Structural Difference : Incorporates a 4-methoxyphenyl group into a nicotinamide framework with a piperidinylidene-acetamido substituent.

- Impact: The extended quinoline-piperidinylidene system increases molecular weight (~620 Da) and lipophilicity (clogP ~3.5), contrasting with the smaller, more polar thiazole-carboxamide core of the target compound .

Analog 4: 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide ()

- Structural Difference : Replaces the thiazole with a pyrazole ring and introduces a methylthio group.

- Impact : The pyrazole’s reduced aromaticity (compared to thiazole) may decrease π-stacking interactions. The methylthio group enhances hydrophobicity (clogP +0.7) and may improve membrane permeability .

Carboxamide Nitrogen Substitutions

Analog 5: (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ()

- Structural Difference : Utilizes a bicyclic β-lactam scaffold with a complex carboxamide substitution pattern.

Physicochemical and Spectroscopic Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(4-methoxyphenyl)acetamido)-N-methylthiazole-4-carboxamide, and how can reaction conditions be optimized for high yield and purity?

- Methodology :

- Step 1 : Construct the thiazole core via cyclization of thiourea derivatives with α-haloacetamides. Use dichloromethane or ethanol as solvents and triethylamine as a base to maintain pH 7–8 .

- Step 2 : Introduce the 4-methoxyphenylacetamide group via acylation under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions .

- Optimization : Adjust temperature (25–30°C post-initial cooling) and reagent stoichiometry (1:1.2 molar ratio of thiazole intermediate to acylating agent) to improve yield. Monitor purity via TLC with hexane:ethyl acetate (9:3 v/v) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : Use and NMR in DMSO- to verify substituent positions, focusing on methoxy (-OCH) protons at ~3.8 ppm and thiazole ring protons between 7.0–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ~362.1) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N content within ±0.5% of theoretical values .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

- Approach :

- Anticancer Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 µM. Compare IC values to cisplatin controls .

- Antimicrobial Testing : Employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported after 24-hour incubation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or HRMS fragments) be resolved during characterization?

- Troubleshooting :

- Isomer Identification : If unexpected peaks arise, perform 2D NMR (COSY, HSQC) to distinguish regioisomers or confirm stereochemistry .

- Impurity Profiling : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate by-products. Compare HRMS and IR spectra to identify degradation pathways (e.g., hydrolysis of the acetamide group) .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

- Solutions :

- Structural Modifications : Replace the methoxy group with electron-withdrawing substituents (e.g., -CF) to reduce oxidative metabolism .

- Prodrug Design : Mask the thiazole nitrogen with a biodegradable ester to enhance bioavailability .

Q. How can computational modeling predict the compound’s binding affinity for target proteins (e.g., kinases)?

- Protocol :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess stability .

- QSAR Analysis : Corrogate substituent effects (e.g., methoxy position) with IC data to refine pharmacophore models .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?

- Recommendations :

- Pharmacokinetic Profiling : Measure plasma half-life, C, and tissue distribution in rodent models. Adjust dosing regimens if poor absorption is observed .

- Metabolite Identification : Use LC-MS/MS to track major metabolites (e.g., glucuronidated or sulfated derivatives) that may reduce active compound levels .

Q. How can structure-activity relationships (SAR) guide the optimization of thiazole-based derivatives?

- SAR Framework :

- Core Modifications : Compare bioactivity of thiazole vs. oxazole analogs to determine the necessity of sulfur in the heterocycle .

- Substituent Effects : Systematically vary the N-methyl group (e.g., ethyl, benzyl) and measure changes in cytotoxicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.